Cas no 2229138-09-2 (2-(3,3-difluorocyclobutyl)morpholine)
2-(3,3-difluorocyclobutyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(3,3-difluorocyclobutyl)morpholine
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- Inchi: 1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-11-1-2-12-7/h6-7,11H,1-5H2
- InChI Key: RVHMHSKQYXRCQK-UHFFFAOYSA-N
- SMILES: N1CCOC(C2CC(F)(F)C2)C1
Experimental Properties
- Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 220.3±40.0 °C(Predicted)
- pka: 8.90±0.40(Predicted)
2-(3,3-difluorocyclobutyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948505-0.05g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 0.05g |
$218.0 | 2023-09-17 | |
| Enamine | EN300-1948505-0.1g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 0.1g |
$326.0 | 2023-09-17 | |
| Enamine | EN300-1948505-0.25g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 0.25g |
$466.0 | 2023-09-17 | |
| Enamine | EN300-1948505-0.5g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 0.5g |
$735.0 | 2023-09-17 | |
| Enamine | EN300-1948505-1.0g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 1g |
$943.0 | 2023-05-31 | |
| Enamine | EN300-1948505-2.5g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 2.5g |
$1848.0 | 2023-09-17 | |
| Enamine | EN300-1948505-5.0g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 5g |
$2732.0 | 2023-05-31 | |
| Enamine | EN300-1948505-10.0g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 10g |
$4052.0 | 2023-05-31 | |
| Enamine | EN300-1948505-1g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 1g |
$943.0 | 2023-09-17 | |
| Enamine | EN300-1948505-5g |
2-(3,3-difluorocyclobutyl)morpholine |
2229138-09-2 | 95% | 5g |
$2732.0 | 2023-09-17 |
2-(3,3-difluorocyclobutyl)morpholine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 2-(3,3-difluorocyclobutyl)morpholine
Recent Advances in the Study of 2-(3,3-Difluorocyclobutyl)morpholine (CAS: 2229138-09-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(3,3-difluorocyclobutyl)morpholine (CAS: 2229138-09-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This molecule, characterized by a morpholine ring linked to a difluorocyclobutyl group, exhibits promising pharmacological properties, making it a subject of intense investigation for drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential as a key intermediate or active pharmaceutical ingredient (API) in novel therapeutics.
One of the primary areas of interest is the role of 2-(3,3-difluorocyclobutyl)morpholine in the modulation of enzymatic activity and receptor binding. Researchers have identified its potential as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic and signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of a kinase implicated in inflammatory diseases. The study highlighted the compound's ability to bind with high affinity to the target enzyme, thereby reducing pro-inflammatory cytokine production in vitro and in vivo.
In addition to its therapeutic potential, recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of 2-(3,3-difluorocyclobutyl)morpholine. A team of researchers from a leading pharmaceutical company reported a novel catalytic method for its synthesis, which significantly reduces the number of steps and improves yield compared to traditional approaches. This breakthrough, detailed in a 2024 Organic Process Research & Development article, has important implications for the industrial-scale production of this compound, facilitating its integration into drug development pipelines.
Furthermore, computational studies have provided insights into the molecular interactions and stability of 2-(3,3-difluorocyclobutyl)morpholine. Density functional theory (DFT) calculations and molecular dynamics simulations have revealed the conformational preferences of the molecule and its interactions with biological targets. These findings, published in a 2023 issue of ACS Omega, underscore the importance of structural optimization to enhance the compound's pharmacokinetic properties, such as solubility and metabolic stability.
The potential applications of 2-(3,3-difluorocyclobutyl)morpholine extend beyond small-molecule therapeutics. Recent research has explored its use in the development of prodrugs and targeted drug delivery systems. For example, a 2024 study in Bioconjugate Chemistry investigated its incorporation into antibody-drug conjugates (ADCs), demonstrating improved tumor-targeting efficacy and reduced off-target effects in preclinical models. This innovative approach highlights the versatility of the compound in addressing unmet medical needs in oncology.
In conclusion, 2-(3,3-difluorocyclobutyl)morpholine (CAS: 2229138-09-2) represents a promising candidate for drug development, with recent studies elucidating its synthetic accessibility, biological activity, and therapeutic potential. Continued research efforts are expected to further unravel its mechanisms of action and expand its applications in treating a wide range of diseases. The integration of multidisciplinary approaches—spanning synthetic chemistry, computational modeling, and translational research—will be crucial for advancing this compound into clinical trials and eventual therapeutic use.
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